molecular formula C13H7I2NO2 B14285972 10-Hydroxy-3,6-diiodoacridin-9(10H)-one CAS No. 137452-20-1

10-Hydroxy-3,6-diiodoacridin-9(10H)-one

Cat. No.: B14285972
CAS No.: 137452-20-1
M. Wt: 463.01 g/mol
InChI Key: JXBIGPIPZNWUNA-UHFFFAOYSA-N
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Description

10-Hydroxy-3,6-diiodoacridin-9(10H)-one is a synthetic organic compound belonging to the acridine family. Acridines are known for their diverse biological activities and applications in various fields, including medicinal chemistry and materials science. The presence of hydroxy and diiodo substituents on the acridine core can significantly influence the compound’s chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 10-Hydroxy-3,6-diiodoacridin-9(10H)-one typically involves multi-step organic reactions. A common synthetic route may include:

    Nitration: Introduction of nitro groups to the acridine core.

    Reduction: Conversion of nitro groups to amino groups.

    Iodination: Introduction of iodine atoms at specific positions.

    Hydroxylation: Introduction of a hydroxy group at the desired position.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

10-Hydroxy-3,6-diiodoacridin-9(10H)-one can undergo various chemical reactions, including:

    Oxidation: Conversion of hydroxy groups to carbonyl groups.

    Reduction: Reduction of iodine atoms to hydrogen.

    Substitution: Replacement of iodine atoms with other functional groups.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Reagents like sodium azide or organolithium compounds.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, such as in the treatment of infectious diseases or cancer.

    Industry: Used in the development of materials with specific properties, such as dyes or sensors.

Mechanism of Action

The mechanism of action of 10-Hydroxy-3,6-diiodoacridin-9(10H)-one involves its interaction with molecular targets, such as enzymes or receptors. The hydroxy and diiodo substituents can influence the compound’s binding affinity and specificity. The pathways involved may include inhibition of enzyme activity or disruption of cellular processes.

Comparison with Similar Compounds

Similar Compounds

    Acridine: The parent compound with a similar core structure.

    9-Aminoacridine: A derivative with an amino group at the 9-position.

    3,6-Diiodoacridine: A derivative with iodine atoms at the 3 and 6 positions.

Uniqueness

10-Hydroxy-3,6-diiodoacridin-9(10H)-one is unique due to the presence of both hydroxy and diiodo substituents, which can significantly influence its chemical properties and biological activities compared to other acridine derivatives.

Properties

CAS No.

137452-20-1

Molecular Formula

C13H7I2NO2

Molecular Weight

463.01 g/mol

IUPAC Name

10-hydroxy-3,6-diiodoacridin-9-one

InChI

InChI=1S/C13H7I2NO2/c14-7-1-3-9-11(5-7)16(18)12-6-8(15)2-4-10(12)13(9)17/h1-6,18H

InChI Key

JXBIGPIPZNWUNA-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1I)N(C3=C(C2=O)C=CC(=C3)I)O

Origin of Product

United States

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